
3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline
Overview
Description
3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline (CAS 641571-11-1) is a fluorinated aromatic amine featuring a trifluoromethyl (-CF₃) group and a 4-methylimidazole substituent at the 3- and 5-positions of the benzene ring. Its molecular formula is C₁₁H₁₀F₃N₃, with a molecular weight of 241.21 g/mol . This compound is a versatile building block in medicinal chemistry and materials science.
Preparation Methods
Copper-Catalyzed Cross-Coupling with Cesium Carbonate Base
The most efficient single-step synthesis involves reacting 3-bromo-5-trifluoromethylaniline (24 g, 0.1 mol) with 4-methylimidazole (8.2 g, 0.1 mol) in a dimethyl sulfoxide (DMSO)/water solvent system. Catalyzed by copper(I) iodide (0.95 g, 0.005 mol) and D-glucosamine hydrochloride (1.1 g, 0.005 mol), the reaction proceeds at 90°C for 12 hours under cesium carbonate (58.7 g, 0.18 mol) activation . Post-reaction workup with ethyl acetate extraction and centrifugation achieves a 96.18% yield with 98.66% HPLC purity .
Key Advantages :
-
Short reaction time (12 hours)
-
Ambient pressure conditions
-
Compatibility with aqueous solvents
Limitations :
-
Requires costly cesium carbonate
-
DMSO poses challenges in waste management
Multi-Step Nitration/Reduction Pathway
A patent-pending method (CA2833394C) employs nitration followed by catalytic hydrogenation :
Nitration of 2-Bromo-5-fluoro-benzotrifluoride
Treatment with potassium nitrate in sulfuric acid yields 2-bromo-5-fluoro-1-nitro-3-trifluoromethyl-benzene. This intermediate is purified via recrystallization from heptane .
Catalytic Hydrogenation
Palladium/charcoal (10% w/w) facilitates nitro-group reduction in methanol at 50°C under 3 bar H₂ pressure, producing 3-fluoro-5-trifluoromethyl-phenylamine with >90% conversion .
Imidazole Coupling
The aniline intermediate reacts with 4-methylimidazole’s sodium salt in N-methyl-2-pyrrolidinone (NMP) at 110°C for 8 hours, achieving an 82% isolated yield .
Sodium Hydride-Mediated Alkylation in NMP
A solvent-free alternative uses sodium hydride (1.2 equiv) to deprotonate 4-methylimidazole in NMP at 100°C . Subsequent addition of 3-fluoro-5-trifluoromethyl-phenylamine generates the target compound in 78% yield after acid-base workup. This method avoids transition metals but requires strict anhydrous conditions.
Reaction Conditions Table :
Parameter | Value |
---|---|
Temperature | 100°C |
Time | 10 hours |
Base | NaH (1.2 equiv) |
Solvent | NMP |
Yield | 78% |
Palladium-Catalyzed Aryl Amination
For gram-scale production, a Buchwald-Hartwig amination approach utilizes:
-
3-Bromo-5-trifluoromethylaniline (1.0 equiv)
-
4-Methylimidazole (1.1 equiv)
-
Palladium(II) acetate (2 mol%)
-
Xantphos ligand (4 mol%)
This method achieves 85% yield but requires inert atmosphere handling and costly palladium reagents.
Comparative Analysis of Methodologies
Yield and Purity Comparison :
The copper-mediated route offers optimal cost-to-yield ratios for industrial applications, while palladium catalysis provides higher purity for pharmaceutical-grade material.
Industrial-Scale Optimization Strategies
-
Solvent Recycling : DMSO recovery via vacuum distillation reduces raw material costs by 23% .
-
Catalyst Loading : Reducing CuI from 5 mol% to 3 mol% maintains yields >95% while lowering metal contamination .
-
Continuous Flow Nitration : Microreactor technology improves heat dissipation during exothermic nitration steps, enhancing safety .
Chemical Reactions Analysis
Types of Reactions
3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring or the aniline moiety using reagents like halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of imidazole oxides or aniline oxides.
Reduction: Formation of reduced imidazole derivatives or aniline derivatives.
Substitution: Formation of alkylated or sulfonated imidazole or aniline derivatives.
Scientific Research Applications
Pharmaceutical Applications
1. Intermediate in Drug Synthesis
- Nilotinib Production : The primary application of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline is as an intermediate in the synthesis of Nilotinib, a tyrosine kinase inhibitor used for treating chronic myelogenous leukemia (CML) that is resistant to imatinib. The synthesis process involves several steps where this compound plays a crucial role in forming the final pharmaceutical product .
2. Mechanistic Studies and Structure-Activity Relationships
- Research indicates that modifications to the imidazole and trifluoromethyl groups can influence the biological activity and pharmacokinetics of the resulting compounds. Understanding these relationships aids in optimizing drug efficacy and safety profiles .
Materials Science Applications
1. Organic Light Emitting Diodes (OLEDs)
- Phosphorescent Emitters : this compound serves as a building block for synthesizing organometallic complexes used in OLEDs. Its structural properties allow it to act as an efficient blue phosphorescent emitter, which is essential for developing high-performance display technologies .
2. Semiconductor Synthesis
- The compound is utilized in creating semiconducting materials, particularly those involving imidazole derivatives. These materials are critical in various electronic applications due to their favorable electronic properties and stability .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Physical Properties :
- Appearance : White-grey crystalline powder .
- Melting Point : 126–129°C .
- Purity : >98% (by ¹H NMR) .
Structural analogs of this compound differ in substituent groups, leading to variations in biological activity, physicochemical properties, and applications. Below is a detailed comparison:
Structural Analogues and Their Properties
Anticancer Activity
- Target Compound : Derivatives (e.g., compound 5 in ) exhibit potent inhibition of K562, HL-60, MCF-7, and HepG2 cancer cell lines (IC₅₀ = 3.42–8.84 µM) .
- Terephthalic Acid Analogs : Show negligible activity (IC₅₀ > 50 µM), highlighting the critical role of the imidazole and -CF₃ groups .
- Piperazine Derivatives : Moderate activity (IC₅₀ = 7.71–10.51 µM), suggesting that bulkier substituents reduce efficacy .
Kinase Selectivity
- Target Compound : Used in rigidified RAF kinase inhibitors (e.g., compound 4d in ), demonstrating enhanced selectivity over analogs with chloro or unsubstituted anilines .
- 3-Fluoro-4-(trifluoromethyl)aniline : Lower selectivity due to reduced steric and electronic interactions .
Physicochemical and Environmental Profiles
Key Research Findings
Synthetic Flexibility : The compound can be synthesized via nucleophilic substitution () or transition metal-catalyzed coupling (), with yields up to 50% .
Environmental Impact : Classified as a PMT (Persistent, Mobile, Toxic) substance due to low biodegradability, necessitating careful handling .
Multi-Functional Utility : Its trifluoromethyl and imidazole groups enable dual applications in drug design (kinase inhibition) and materials science (OLEDs) .
Biological Activity
3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, with the CAS number 641571-11-1, is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. Its structure includes a trifluoromethyl group, which enhances its interaction with biological targets, making it a candidate for kinase inhibition and anticancer activity.
The molecular formula for this compound is C11H10F3N3, with a molecular weight of 241.21 g/mol. The compound is typically presented as a crystalline powder and has a purity of over 98% .
Property | Value |
---|---|
CAS Number | 641571-11-1 |
Molecular Formula | C11H10F3N3 |
Molecular Weight | 241.21 g/mol |
Purity | ≥98% |
Physical State | Crystalline Powder |
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been evaluated for its inhibitory effects on various cancer cell lines, including K-562 (chronic myelogenous leukemia), HL-60 (promyelocytic leukemia), MCF-7 (breast adenocarcinoma), and A549 (lung carcinoma). The compound demonstrated moderate to significant anti-proliferative activity across these cell lines .
Case Study: In Vitro Activity
In a study assessing the anti-proliferative effects of new compounds, this compound was part of a series of derivatives tested against multiple cancer cell lines. The results indicated that compounds containing this structure exhibited significant inhibition against Bcr-Abl kinase, which is crucial in certain leukemias .
Cell Line | IC50 (µM) | Activity Description |
---|---|---|
K-562 | 10 | Significant inhibition |
MCF-7 | 15 | Moderate inhibition |
A549 | 12 | Moderate inhibition |
Kinase Inhibition
The compound has been identified as a potential inhibitor of several kinases, including EGFR and Bcr-Abl. In particular, it showed promising results in inhibiting the phosphorylation process mediated by these kinases, which is critical for tumor growth and survival .
Kinase Assay Results
In kinase assays, this compound exhibited potent inhibitory activity against EGFR with up to 92% inhibition at concentrations as low as 10 nM. This positions it as a competitive inhibitor that may be beneficial in targeting tumors reliant on EGFR signaling pathways .
Kinase | % Inhibition at 10 nM |
---|---|
EGFR | 91% |
Bcr-Abl | Moderate |
HER-4 | Up to 65% |
Structure–Activity Relationship (SAR)
The presence of the trifluoromethyl group appears to enhance the compound’s binding affinity to kinase targets. Studies indicate that the structural arrangement allows for optimal interaction within the active sites of kinases, contributing to its biological efficacy . The imidazole ring also plays a crucial role in stabilizing interactions with target proteins.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline?
The compound is synthesized via coupling reactions, particularly amide bond formation using carbodiimide-based reagents like EDC·HCl. For example, it reacts with carboxylic acids (e.g., 4-oxocyclohexanecarboxylic acid) in chloroform under inert conditions to yield benzamide derivatives . Optimized conditions include 24-hour reaction times at room temperature, followed by column chromatography for purification (1:1 n-hexane/acetone) .
Q. Which spectroscopic techniques are employed to characterize this compound?
Key techniques include:
- H-NMR and C-NMR : To confirm substitution patterns and aromaticity (e.g., δ 8.47 ppm for imidazole protons, δ 165.9 ppm for carbonyl carbons) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 599.1993 for a benzamide derivative) .
- Melting Point Analysis : Used to assess purity (e.g., 200–202°C for synthesized derivatives) .
Q. How is this compound utilized in pharmaceutical intermediate synthesis?
It serves as a critical intermediate in the synthesis of Nilotinib, a tyrosine kinase inhibitor. The aniline group reacts with 4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide to form the final drug molecule . Its trifluoromethyl and imidazole groups enhance binding affinity to the BCR-ABL kinase domain .
Advanced Research Questions
Q. What methodologies assess the environmental persistence of this compound?
The compound is classified as a PMT/vPvM (Persistent, Mobile, and Toxic) substance under REACH guidelines. Key methods include:
- QSAR Models : Predict biodegradation half-life (e.g., estimated days) .
- Experimental Screening : Tests like OECD 301B (CO evolution) to evaluate biodegradability. Discrepancies arise when experimental data (e.g., no observed biodegradation) contradict QSAR predictions, necessitating weight-of-evidence assessments .
Q. How can researchers resolve contradictions between predicted and observed biodegradation data?
A multi-modal approach is recommended:
- Structural Analogs : Compare with similar compounds (e.g., trifluoromethylated aromatics) to infer degradation pathways.
- Transformation Product Analysis : Monitor intermediates using LC-MS/MS, as stability of the imidazole and trifluoromethyl groups may hinder breakdown .
Q. What strategies optimize synthetic yields in complex reactions involving this compound?
- Catalyst Screening : EDC·HCl outperforms other carbodiimides in amidation reactions .
- Solvent Selection : Chloroform enhances solubility of aromatic intermediates .
- Purification : Gradient elution in column chromatography minimizes co-elution of byproducts .
Q. How is this compound applied in catalysis or material science?
It acts as a ligand precursor in nickel(0) complexes for CO reduction. The imidazole moiety coordinates strongly with nickel, while the trifluoromethyl group modulates electron density to enhance catalytic activity. Synthesis involves refluxing with dibromomethane to form bidentate N-heterocyclic carbene (NHC) ligands .
Q. What analytical methods detect trace impurities of this compound in pharmaceuticals?
Properties
IUPAC Name |
3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3/c1-7-5-17(6-16-7)10-3-8(11(12,13)14)2-9(15)4-10/h2-6H,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWTGXYAJVXKEKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)C2=CC(=CC(=C2)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10475604 | |
Record name | 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10475604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
641571-11-1 | |
Record name | 5-(4-Methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=641571-11-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0641571111 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10475604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.214.742 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-(4-METHYL-1H-IMIDAZOL-1-YL)-5-(TRIFLUOROMETHYL)ANILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5LLI0Q7APP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.